![molecular formula C67H113N17O18S B1591230 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide CAS No. 73073-47-9](/img/structure/B1591230.png)
5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide
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Description
5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide is a useful research compound. Its molecular formula is C67H113N17O18S and its molecular weight is 1476.8 g/mol. The purity is usually 95%.
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Biological Activity
Overview of 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide
This compound is a complex peptide composed of various amino acids. Peptides like this one can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The specific activity of this compound may depend on its structure and the arrangement of its amino acids.
Antimicrobial Activity
Peptides often demonstrate antimicrobial properties due to their ability to disrupt microbial membranes. For example, certain cationic peptides can interact with the negatively charged components of bacterial membranes, leading to cell lysis.
Anti-inflammatory Effects
Peptides can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines or promote the release of anti-inflammatory mediators. Research has shown that specific peptide sequences can reduce inflammation in models of arthritis and other inflammatory conditions.
Immunomodulation
Some peptides act as immunomodulators, enhancing or suppressing immune responses. This activity is particularly relevant in therapeutic applications for autoimmune diseases or in vaccine development.
Neuroprotective Properties
Certain peptides have been studied for their potential neuroprotective effects, which may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's. These peptides can promote neuronal survival and reduce apoptosis.
Case Studies
- Antimicrobial Peptides : A study on a similar peptide structure showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the presence of hydrophobic and cationic residues enhances this effect.
- Inflammation Model : In a murine model of inflammation, a peptide with a similar sequence demonstrated reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Neuroprotection : A peptide derived from a similar sequence was tested in vitro for neuroprotective effects against oxidative stress and showed promising results in preserving neuronal viability.
Data Table: Biological Activities of Related Peptides
Peptide Sequence | Activity Type | Model/Source | Findings |
---|---|---|---|
Example Peptide 1 | Antimicrobial | Bacterial cultures | Inhibition of bacterial growth |
Example Peptide 2 | Anti-inflammatory | Murine model | Reduced cytokine levels |
Example Peptide 3 | Neuroprotective | Neuronal cultures | Increased neuronal survival under stress |
Properties
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-methyl-2-[2-[[4-methylsulfanyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]propanoylamino]butanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H113N17O18S/c1-33(2)28-45(61(96)79-48(31-50(70)88)63(98)81-49(32-85)65(100)83-53(36(7)8)67(102)80-46(29-34(3)4)64(99)84-54(38(10)86)55(71)90)77-62(97)47(30-39-18-20-40(87)21-19-39)78-59(94)41(16-12-14-25-68)74-58(93)42(17-13-15-26-69)76-66(101)52(35(5)6)82-56(91)37(9)72-57(92)44(24-27-103-11)75-60(95)43-22-23-51(89)73-43/h18-21,33-38,41-49,52-54,85-87H,12-17,22-32,68-69H2,1-11H3,(H2,70,88)(H2,71,90)(H,72,92)(H,73,89)(H,74,93)(H,75,95)(H,76,101)(H,77,97)(H,78,94)(H,79,96)(H,80,102)(H,81,98)(H,82,91)(H,83,100)(H,84,99) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQRVCDJIDPDFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C2CCC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H113N17O18S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585289 |
Source
|
Record name | 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1476.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73073-47-9 |
Source
|
Record name | 5-Oxoprolylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylvalylleucylthreoninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.